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Compound of Interest

Compound Name: CGS35066

Cat. No.: B15617009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent endothelin-converting

enzyme (ECE) inhibitors, CGS35066 and SM-19712. The information presented is collated

from published experimental data to assist researchers in selecting the appropriate tool for their

specific scientific inquiries.

Overview and Mechanism of Action
Both CGS35066 and SM-19712 are potent inhibitors of endothelin-converting enzyme (ECE-1),

a key metalloprotease in the endothelin pathway. ECE-1 is responsible for the proteolytic

conversion of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent

vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this enzyme, both compounds

effectively reduce the levels of active ET-1, a peptide implicated in various cardiovascular and

inflammatory diseases.

CGS35066 is an aminophosphonate-based inhibitor, recognized for its high potency and

selectivity against ECE-1.[1][2] Its inhibitory action has been well-characterized both in vitro

and in vivo.

SM-19712, a sulfonylureid-pyrazole derivative, is also a potent and highly selective ECE

inhibitor.[2] Notably, its mechanism of action has also been linked to the modulation of other

signaling pathways, such as the re-sensitization of neurokinin 1 (NK1) receptors, independent

of its effects on ET-1 production.
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Below is a diagram illustrating the role of ECE-1 in the endothelin signaling pathway and the

point of intervention for inhibitors like CGS35066 and SM-19712.
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Caption: The Endothelin-1 (ET-1) synthesis pathway and the inhibitory action of CGS35066
and SM-19712.

Chemical Properties and Structure
A fundamental comparison of any two small molecules begins with their chemical identity.

Property CGS35066 SM-19712

Chemical Class Aminophosphonate Sulfonylureid-pyrazole

Molecular Formula C₁₆H₁₆NO₆P C₁₈H₁₃ClN₅NaO₃S · xH₂O

Molecular Weight 349.28 g/mol 437.84 g/mol (anhydrous)

CAS Number 261619-50-5 194542-56-8

Chemical Structures:

CGS35066 SM-19712

a b

Click to download full resolution via product page

Caption: 2D chemical structures of CGS35066 and SM-19712.

In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The

following table summarizes the reported IC₅₀ values for both inhibitors against ECE-1 and,

where available, other related enzymes to indicate selectivity.
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Target Enzyme CGS35066 (IC₅₀) SM-19712 (IC₅₀)

Endothelin-Converting

Enzyme-1 (ECE-1)
22 nM (human)[1][3] 42 nM (rat lung microsomes)[2]

Neutral Endopeptidase 24.11

(NEP)
2.3 µM (rat kidney)[1]

No significant inhibition at 10-

100 µM[2]

Angiotensin-Converting

Enzyme (ACE)
No significant inhibition

No significant inhibition at 10-

100 µM[2]

Note: The IC₅₀ values were determined in different studies using enzymes from different

species and preparations, which may account for some of the observed differences in potency.

A direct head-to-head comparison under identical experimental conditions has not been

reported.

In Vivo Efficacy
While in vitro data provides valuable insights into potency and selectivity, in vivo studies are

essential to understand the physiological effects of these inhibitors.

CGS35066: Inhibition of Big ET-1-Induced Pressor
Response in Rats
In conscious rats, intravenous administration of CGS35066 demonstrated a dose-dependent

inhibition of the pressor (blood pressure raising) response induced by big ET-1.[2]

Dose of CGS35066 (i.v.)
Inhibition of Pressor
Response (at 30 min)

Inhibition of Pressor
Response (at 120 min)

0.3 mg/kg 61 ± 7% 29 ± 7%

1.0 mg/kg 78 ± 4% 63 ± 5%

3.0 mg/kg 93 ± 4% 63 ± 5%

10.0 mg/kg 98 ± 2% 84 ± 10%
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SM-19712: Protection Against Ischemic Acute Renal
Failure in Rats
SM-19712 has been shown to have a protective effect in a rat model of ischemic acute renal

failure (ARF). Intravenous administration prior to the ischemic event led to a dose-dependent

attenuation of renal dysfunction.[1][4]

Dose of SM-19712 (i.v.) Effect on Ischemic ARF

3 mg/kg
Dose-dependent attenuation of renal

dysfunction and tissue damage

10 mg/kg
More potent protective effect than

phosphoramidon at the same dose

30 mg/kg

Complete suppression of the

ischemia/reperfusion-induced increase in renal

ET-1 content

Experimental Protocols
ECE-1 Inhibition Assay (General Protocol)
This protocol is a generalized representation based on methodologies where CGS35066 has

been utilized as a reference inhibitor.
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Caption: Workflow for a typical in vitro ECE-1 inhibition assay.
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Detailed Steps:

Enzyme Preparation: Recombinant human ECE-1 or a tissue homogenate rich in ECE-1

(e.g., rat lung microsomes) is prepared in an appropriate assay buffer.

Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the

inhibitor (CGS35066 or SM-19712) for a specified time (e.g., 1 hour) at 37°C to allow for

binding.

Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic

substrate.

Incubation: The reaction mixture is incubated at 37°C.

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the

substrate by ECE-1, is measured kinetically using a fluorescence plate reader.

Data Analysis: The rate of reaction is determined for each inhibitor concentration. The IC₅₀

value is calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ischemic Acute Renal Failure Model in Rats (for SM-
19712)
This protocol is based on the study investigating the protective effects of SM-19712.[1][4]
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Caption: Experimental workflow for the rat model of ischemic acute renal failure.

Detailed Steps:
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Animal Model: Male Sprague-Dawley rats undergo a right nephrectomy.

Recovery: The animals are allowed to recover for two weeks.

Treatment: Prior to the induction of ischemia, rats receive an intravenous bolus injection of

SM-19712 at doses of 3, 10, or 30 mg/kg, or a vehicle control.

Ischemia: The left renal artery and vein are occluded for 45 minutes to induce ischemia.

Reperfusion: The occlusion is removed to allow for reperfusion of the kidney.

Assessment: At 24 hours post-reperfusion, various parameters are assessed, including:

Renal Function: Blood urea nitrogen (BUN) and serum creatinine levels are measured.

Histopathology: Kidney tissue is examined for evidence of tubular necrosis, proteinaceous

casts, and medullary congestion.

ET-1 Content: The concentration of endothelin-1 in the kidney tissue is quantified.

Summary and Conclusion
Both CGS35066 and SM-19712 are potent inhibitors of ECE-1, with in vitro potencies in the low

nanomolar range. A key differentiator is their selectivity profile. While CGS35066 shows a high

degree of selectivity for ECE-1 over NEP, SM-19712 is reported to have virtually no inhibitory

activity against NEP or ACE at concentrations up to 100 µM, suggesting a potentially more

specific pharmacological profile in this regard.

In vivo, both compounds have demonstrated efficacy in relevant animal models. CGS35066
effectively blocks the physiological response to big ET-1, highlighting its direct engagement

with the endothelin pathway. SM-19712 has shown protective effects in a model of ischemic

organ damage, a condition where ET-1 is known to be a key pathological mediator.

The choice between CGS35066 and SM-19712 will depend on the specific research question.

For studies requiring a highly selective ECE-1 inhibitor with minimal off-target effects on NEP,

SM-19712 may be the preferred compound. For research focused on the cardiovascular effects

of ECE inhibition, the extensive in vivo characterization of CGS35066 in blood pressure

regulation provides a strong foundation.
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This guide is intended to provide a comparative overview based on available data.

Researchers are encouraged to consult the primary literature for more detailed information and

to consider the specific experimental conditions when interpreting the data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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